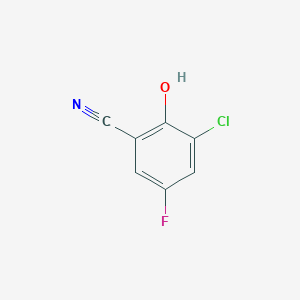

3-Chloro-5-fluoro-2-hydroxybenzonitrile

Description

Significance of Halogenated Phenolic and Benzonitrile (B105546) Scaffolds in Contemporary Chemical Research

Halogenated phenolic and benzonitrile scaffolds are integral to modern chemical and pharmaceutical research due to their versatile reactivity and presence in a multitude of biologically active molecules.

Halogenated Phenolic Scaffolds: The introduction of halogen atoms to a phenolic ring significantly alters its electronic properties, acidity, and reactivity. Halogenated phenols are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. Their study is also crucial from an environmental standpoint, as many are recognized as persistent organic pollutants. The specific halogen and its position on the aromatic ring can direct the course of chemical reactions, allowing for the targeted synthesis of complex molecules.

Benzonitrile Scaffolds: The benzonitrile moiety is a common feature in many therapeutic agents. The nitrile group is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring. It is also metabolically stable and can participate in hydrogen bonding, making it a valuable component in drug design, particularly in the development of kinase inhibitors for cancer therapy. The versatility of the nitrile group allows for its conversion into other functional groups such as amines, amides, and carboxylic acids, further expanding its utility in organic synthesis. Over 30 nitrile-containing pharmaceuticals are currently prescribed for a variety of medical conditions.

Overview of 2-Hydroxybenzonitrile (B42573) Derivatives: Structural Diversity and Research Relevance

2-Hydroxybenzonitrile, also known as salicylonitrile, and its derivatives are versatile building blocks in medicinal chemistry. innospk.com The proximity of the hydroxyl and nitrile groups allows for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential, such as benzofurans, quinazolines, and benzoxazines.

The structural diversity of 2-hydroxybenzonitrile derivatives is achieved through the introduction of various substituents onto the benzene (B151609) ring. Halogenation of the 2-hydroxybenzonitrile scaffold is a common strategy to modulate the biological activity and physicochemical properties of the resulting compounds. A recent study identified several halogenated hydroxybenzonitriles (HHBNs), including 3,5-dichloro-2-hydroxybenzonitrile (B1612808) and 5-bromo-3-chloro-2-hydroxybenzonitrile, as disinfection byproducts in drinking water. nih.govresearchgate.net These compounds have been shown to exhibit significant cytotoxicity, highlighting the importance of studying the biological effects of this class of molecules. nih.govresearchgate.net

While extensive research exists for various halogenated 2-hydroxybenzonitrile derivatives, detailed scientific literature specifically focusing on the synthesis, properties, and applications of 3-Chloro-5-fluoro-2-hydroxybenzonitrile is not widely available in the public domain. Therefore, the following sections will discuss the expected characteristics and potential research avenues for this compound based on the established chemistry of its constituent functional groups and closely related analogs.

Table 1: Physicochemical Properties of Related Benzonitrile Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Hydroxybenzonitrile | C₇H₅NO | 119.12 |

| 3-Chloro-5-hydroxybenzonitrile (B1591985) | C₇H₄ClNO | 153.57 |

| 3-Fluoro-5-hydroxybenzonitrile (B1321932) | C₇H₄FNO | 137.11 |

This table presents data for structurally similar compounds to provide context for the properties of 3-Chloro-5-fluoro-2-hydroxybenzonitrile.

Interactive Data Table: Properties of Related Compounds

Properties

IUPAC Name |

3-chloro-5-fluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLCPJJVDFBVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Reaction Pathways for 3 Chloro 5 Fluoro 2 Hydroxybenzonitrile and Its Analogs

Established Synthetic Routes to Substituted 2-Hydroxybenzonitrile (B42573) Derivatives

General synthetic methods provide the foundation for accessing the core 2-hydroxybenzonitrile scaffold, which can then be further modified. These routes include classical dehydration reactions, cyclization processes where the nitrile group participates, and advanced polymerization techniques.

Dehydration Protocols of Salicylaldoximes

A well-established method for the preparation of 2-hydroxybenzonitriles involves the dehydration of a 2-hydroxyarylaldoxime (salicylaldoxime). This process is typically a two-step sequence starting from a 2-hydroxyarylaldehyde (salicylaldehyde).

First, the salicylaldehyde (B1680747) is reacted with hydroxylamine (B1172632) or one of its salts to form the corresponding salicylaldoxime. The subsequent and crucial step is the dehydration of this oxime intermediate to yield the nitrile functional group. Various dehydrating agents and conditions can be employed to effect this transformation, converting the C=N-OH group of the oxime into a C≡N group. Another related approach involves the direct catalytic dehydration of salicylamide (B354443) at high temperatures to produce the desired salicylic (B10762653) nitrile. researchgate.net

Zinc Chloride-Promoted Cyclization Reactions for Benzoxazinone Formation

Substituted 2-hydroxybenzonitriles serve as valuable building blocks in cyclization reactions to form more complex heterocyclic structures. One notable example is the zinc chloride (ZnCl₂)-promoted domino reaction between 2-hydroxybenzonitriles and various ketones to synthesize 1,3-benzoxazin-4-ones. This method provides an efficient pathway to a diverse range of these heterocyclic compounds.

The reaction is typically promoted by a Lewis acid, with ZnCl₂ being identified as a highly effective accelerant. The process involves reacting a 2-hydroxybenzonitrile derivative with a ketone, which can range from simple aliphatic to more complex aromatic ketones. The reaction conditions, including the choice of solvent and temperature, are optimized to maximize the yield of the resulting 1,3-benzoxazin-4-one product. For instance, using the ketone itself as the solvent is often an effective strategy. This synthetic protocol is valued for its use of readily available starting materials and for proceeding under conditions that avoid strongly corrosive acids.

| Entry | Accelerant | Solvent | Temperature (°C) | Yield (%) |

| 1 | TsOH | Cyclohexanone | 100 | 85 |

| 2 | ZnCl₂ | Cyclohexanone | 100 | 95 |

| 3 | FeCl₃ | Cyclohexanone | 100 | No Reaction |

| 4 | TiCl₄ | Cyclohexanone | 100 | No Reaction |

| 5 | AlCl₃ | Cyclohexanone | 100 | No Reaction |

| 6 | ZnCl₂ | Dioxane | 100 | 61 |

| 7 | ZnCl₂ | DMF | 120 | 53 |

| 8 | ZnCl₂ | Toluene | Reflux | 70 |

Table 1: Optimization of reaction conditions for the cyclization of 2-hydroxybenzonitrile with cyclohexanone. Data compiled from research findings.

Multicomponent Polymerizations Utilizing Hydroxybenzonitrile Scaffolds

Multicomponent polymerizations (MCPs) represent a powerful tool for constructing complex polymers from three or more starting materials in a single operation. 2-Hydroxybenzonitrile has been successfully utilized as a key monomer in such polymerizations.

In one example, efficient one-pot MCPs of diynes, disulfonyl azides, and 2-hydroxybenzonitrile have been developed. These reactions, often catalyzed by copper salts in the presence of a base like triethylamine, produce iminocoumarin-containing poly(N-sulfonylimine)s with high molecular weights and in excellent yields. This process is highly atom-economical, with nitrogen gas being the only byproduct. The resulting functional polymers exhibit properties such as good solubility, thermal stability, and fluorescence, making them suitable for applications like chemical sensing. wikipedia.orgnih.gov

Targeted Synthesis Strategies for Halogenated Hydroxybenzonitriles

The synthesis of specifically halogenated compounds like 3-chloro-5-fluoro-2-hydroxybenzonitrile requires targeted strategies that can precisely control the placement of halogen atoms on the aromatic ring. These methods include nucleophilic substitution on activated rings and derivatization of pre-halogenated precursors.

Nucleophilic Aromatic Substitution (SNAr) Approaches in Halogenated Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring that is substituted with a good leaving group (like a halide) and is activated by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) at the ortho and/or para positions. rsc.org

The mechanism proceeds in two steps: addition of the nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. rsc.org For the synthesis of halogenated hydroxybenzonitriles, this strategy could be envisioned where a fluorine or chlorine atom is already present on the ring along with activating groups, and another halide or a precursor to the hydroxyl or nitrile group is introduced via SNAr. The efficiency and regioselectivity of the reaction are highly dependent on the nature and position of the activating groups and the leaving group.

Derivatization from Precursor Compounds (e.g., 3-Chloro-5-hydroxybenzonitrile)

A highly effective and common strategy for synthesizing complex substituted aromatic compounds is the stepwise derivatization of a simpler, pre-functionalized precursor. For the synthesis of 3-chloro-5-fluoro-2-hydroxybenzonitrile, a logical precursor would be a molecule already containing one or more of the required substituents, such as 3-chloro-5-hydroxybenzonitrile (B1591985).

The synthesis of this key precursor can be achieved with high efficiency. For example, 3-chloro-5-methoxybenzonitrile (B1358151) can be demethylated to 3-chloro-5-hydroxybenzonitrile in high yield by heating it with lithium iodide in a high-boiling solvent like 2,4,6-trimethylpyridine (B116444) (collidine). chemicalbook.com

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Chloro-5-methoxybenzonitrile | Lithium Iodide (LiI) | 2,4,6-Trimethylpyridine | 170 | 4 | 94 |

Table 2: Synthesis of 3-chloro-5-hydroxybenzonitrile precursor via demethylation. chemicalbook.com

Once a precursor like 3-chloro-5-hydroxybenzonitrile is obtained, the next step would be the introduction of the fluorine atom. Direct electrophilic fluorination of phenols and other electron-rich aromatic rings is a known method for creating C-F bonds. digitellinc.com Reagents containing a nitrogen-fluorine bond (N-F reagents), such as Selectfluor™, are commonly used for this purpose. wikipedia.org The regioselectivity of the fluorination (i.e., whether the fluorine adds to the ortho or para position relative to the powerful hydroxyl directing group) would be a critical factor in this synthetic step. The presence of the existing chloro and cyano groups would also influence the position of the incoming electrophilic fluorine. rsc.org This stepwise approach, involving the synthesis of a key intermediate followed by targeted functionalization, is a cornerstone of modern organic synthesis.

Selective Introduction of Chloro and Fluoro Substituents on the Benzonitrile (B105546) Core

The precise placement of chloro and fluoro substituents onto a 2-hydroxybenzonitrile backbone to achieve the 3-chloro-5-fluoro substitution pattern is a significant synthetic challenge due to the competing directing effects of the hydroxyl, cyano, and halogen groups. The hydroxyl group is a strongly activating ortho-, para- director, while the cyano group is a deactivating meta- director. libretexts.orglibretexts.org Halogens themselves are deactivating but also act as ortho-, para- directors. youtube.commasterorganicchemistry.com Direct electrophilic halogenation of 2-hydroxybenzonitrile or its halogenated precursors would likely lead to a mixture of isomers. Therefore, multi-step synthetic sequences are typically required to achieve the desired substitution pattern. youtube.comflinders.edu.ausci-hub.se

A plausible synthetic strategy would involve a sequence of reactions that leverages ortho-directing metallation, halogen exchange, or the use of starting materials with a pre-defined substitution pattern.

Plausible Multi-Step Synthetic Pathway:

Starting Material Selection : A common strategy is to begin with a molecule that already contains some of the required substituents in the correct orientation. For instance, starting with 4-fluoro-2-nitrophenol (B1295195).

Chlorination : The hydroxyl group in 4-fluoro-2-nitrophenol directs electrophilic substitution to the positions ortho and para to it. The position ortho to the hydroxyl group and meta to the nitro group (C6) is activated. Chlorination using a standard agent like sulfuryl chloride (SO₂Cl₂) would likely yield 6-chloro-4-fluoro-2-nitrophenol.

Reduction of the Nitro Group : The nitro group can be reduced to an amino group (-NH₂) using standard conditions, such as hydrogenation with a palladium catalyst (H₂/Pd-C) or using a metal in acid (e.g., SnCl₂/HCl). This would yield 2-amino-6-chloro-4-fluorophenol.

Sandmeyer Reaction : The amino group can then be converted into the desired nitrile functionality. This classic transformation involves diazotization of the amine with nitrous acid (generated in situ from NaNO₂) followed by treatment with a copper(I) cyanide salt (CuCN). This sequence would yield the target molecule, 3-chloro-5-fluoro-2-hydroxybenzonitrile.

An alternative approach could involve a halogen exchange reaction , often referred to as a Finkelstein-type reaction for aromatic systems. researchgate.netwikipedia.org This might involve synthesizing a precursor like 3-bromo-5-fluoro-2-hydroxybenzonitrile (B1344781) and subsequently replacing the bromine with chlorine, although achieving such selectivity can be challenging. Another advanced method to control regiochemistry is directed ortho-lithiation , where a directing group on the ring coordinates to an organolithium reagent, promoting deprotonation (and subsequent electrophilic quench) at the adjacent ortho position. acs.orguwindsor.caias.ac.inyoutube.com For example, a protected hydroxyl group could direct lithiation, allowing for the specific introduction of a halogen.

Optimization of Reaction Conditions and Development of Novel Synthetic Approaches

Influence of Temperature, Base Selection, and Solvent Systems on Reaction Yield and Selectivity

The efficiency and selectivity of synthetic routes leading to halogenated benzonitriles are highly dependent on reaction conditions. Key parameters that require careful optimization include temperature, the choice of base, and the solvent system.

Temperature : Halogenation and nucleophilic substitution reactions on aromatic rings are often sensitive to temperature. For instance, vapor-phase chlorination of benzonitrile is conducted at very high temperatures, ranging from 400°C to 850°C, to achieve high conversion and yields of polychlorinated products. google.com In contrast, nucleophilic aromatic substitution reactions to introduce a hydroxyl group on a halogenated benzonitrile precursor might be performed at temperatures between 100-250°C under pressure. youtube.com Lower temperatures are generally preferred to minimize side reactions and improve selectivity, but higher temperatures are often necessary to overcome the activation energy barrier, particularly for unreactive substrates.

Base Selection : In reactions involving phenolic hydroxyl groups or in base-promoted substitutions, the choice of base is critical. For reactions involving deprotonation of a phenol (B47542), bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are commonly used. masterorganicchemistry.com The strength and steric properties of the base can influence the reaction pathway and the formation of byproducts.

Solvent Systems : The solvent plays a crucial role by solubilizing reactants and influencing their reactivity. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently employed in nucleophilic aromatic substitution and halogen exchange reactions because they can stabilize charged intermediates. The selection of a solvent can also be exploited to drive a reaction to completion; for example, in the Finkelstein reaction, using acetone (B3395972) as a solvent causes the precipitation of sodium chloride or bromide, shifting the equilibrium toward the desired iodide product. wikipedia.org

The following table, derived from studies on the extraction of phenolic compounds, illustrates how solvent choice and temperature can be optimized to maximize yield, a principle directly applicable to the workup and isolation stages of synthesis.

Advanced Synthetic Techniques for Enhanced Efficiency (e.g., Microwave-Assisted Methods)

To overcome limitations of conventional heating such as long reaction times and side-product formation, advanced techniques like microwave-assisted synthesis have been adopted. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction time and significant improvements in yield. rotachrom.commdpi.com

This technology has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds and the extraction of phenolic compounds from natural sources. rochester.eduresearchgate.netnih.gov For the synthesis of halogenated benzonitriles, microwave assistance can be particularly beneficial for steps like nucleophilic aromatic substitution (e.g., halogen exchange), where conventional methods may require prolonged heating at high temperatures. researchgate.net For example, microwave heating has been shown to facilitate rapid halide exchange on aryl halides. researchgate.net The efficiency of microwave-assisted extraction is influenced by parameters such as microwave power, irradiation time, and solvent choice, with studies showing that optimal conditions can lead to extraction efficiencies four times higher than traditional methods. mdpi.commdpi.com These principles of optimization are directly transferable to microwave-assisted synthesis.

Purification and Isolation Methodologies for Halogenated Benzonitrile Products

After synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, reagents, and byproducts, including structural isomers. A multi-step purification process is therefore essential to isolate the target halogenated benzonitrile in high purity. reachemchemicals.comrochester.edu

Initial Workup (Extraction) : The first step usually involves quenching the reaction mixture and performing a liquid-liquid extraction. The crude product is dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with aqueous solutions to remove inorganic salts and water-soluble impurities. If the product has acidic or basic properties, such as the phenolic group in 2-hydroxybenzonitriles, the pH of the aqueous phase can be adjusted to facilitate separation from neutral impurities.

Crystallization/Recrystallization : Crystallization is a powerful technique for purifying solid compounds. wikipedia.orglibretexts.org The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture in which the compound has high solubility at high temperatures and low solubility at low temperatures. tifr.res.inmt.com As the solution cools slowly, the pure compound crystallizes, while impurities remain dissolved in the mother liquor. Common solvents for recrystallizing polar organic compounds include ethanol (B145695), acetone, ethyl acetate, or mixtures with non-polar solvents like hexanes. rochester.edu

Chromatography : When crystallization is ineffective or for separating closely related isomers, chromatography is the method of choice.

Column Chromatography : This is a standard laboratory technique where the mixture is separated on a solid stationary phase (e.g., silica (B1680970) gel) with a liquid mobile phase (eluent). Components separate based on their differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC) : For difficult separations of isomers, HPLC provides much higher resolution. acs.orgresearchgate.netnih.gov Columns with specific selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, are often effective for separating halogenated aromatic compounds due to unique pi-pi interactions. acs.orgchromforum.org

Gas Chromatography (GC) : For volatile and thermally stable compounds, GC can be an excellent analytical and preparative tool for separating isomers. chromforum.org

The choice of purification method depends on the physical properties of the product (solid vs. liquid, polarity, volatility) and the nature of the impurities. rochester.edu Often, a combination of these techniques is required to achieve high purity.

Chemical Reactivity and Mechanistic Transformations of 3 Chloro 5 Fluoro 2 Hydroxybenzonitrile

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for reactivity, influenced by the electron-withdrawing effects of the adjacent nitrile group and the halogen atoms on the aromatic ring. These substituents increase the acidity of the phenolic proton, enhancing its reactivity in base-mediated reactions.

Oxidative Transformations and Quinone Derivative Formation

Phenols can undergo oxidation to form quinones, a class of compounds with significant biological and chemical interest. The oxidation of 3-Chloro-5-fluoro-2-hydroxybenzonitrile would likely require potent oxidizing agents due to the deactivating, electron-withdrawing nature of the chloro, fluoro, and cyano groups on the aromatic ring. These groups decrease the electron density of the ring, making it less susceptible to oxidation compared to phenol (B47542) itself.

The process generally involves a two-electron oxidation, often proceeding through a phenoxy radical intermediate. For a substituted hydroquinone (B1673460), the transformation to a benzoquinone illustrates this oxidative process. In the case of 3-Chloro-5-fluoro-2-hydroxybenzonitrile, initial hydroxylation to form a catechol or hydroquinone derivative would be necessary, followed by oxidation to the corresponding quinone. nih.gov P450-catalyzed reactions, for example, can introduce an additional hydroxyl group, which is then readily oxidized to an ortho- or para-quinone. nih.gov The specific regioisomer of the resulting quinone would depend on the conditions and the directing effects of the existing substituents.

Table 1: Examples of Reagents for Phenol Oxidation

| Oxidizing Agent | Typical Conditions | Product Type |

|---|---|---|

| Fremy's salt (Potassium nitrosodisulfonate) | Aqueous solution, mild conditions | Typically p-benzoquinones |

| Salcomine-O₂ | Oxygen, organic solvent | p-benzoquinones |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972), strong oxidation | Can lead to ring degradation |

Etherification and Esterification Reactions for Molecular Diversification

The phenolic hydroxyl group provides a convenient handle for molecular diversification through etherification and esterification reactions. These reactions are fundamental in medicinal chemistry for modifying a molecule's polarity, solubility, and metabolic stability.

Etherification: The formation of an ether, known as O-alkylation, is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then displaces a leaving group from an alkyl halide or other electrophile. The increased acidity of the hydroxyl group in 3-Chloro-5-fluoro-2-hydroxybenzonitrile facilitates the initial deprotonation step. The choice of base and solvent is critical to control the competition between O-alkylation and C-alkylation, though O-alkylation is generally favored kinetically. researchgate.net

Esterification: Esters can be readily formed by reacting the phenol with a carboxylic acid or, more commonly, a more reactive derivative like an acid chloride or acid anhydride. This reaction is often catalyzed by a base (e.g., pyridine) or an acid. The base activates the phenol, while the acid activates the carboxylic acid derivative. These reactions are valuable for installing protecting groups or introducing new functionalities. google.com

Table 2: Illustrative Etherification and Esterification Reactions of Phenols

| Reaction Type | Phenol Substrate | Reagent(s) | Product |

|---|---|---|---|

| Etherification | 2-Aminophenol | Benzaldehyde, then Methyl Iodide/K₂CO₃ | 2-Methoxyaniline |

| Esterification | Hydroquinone | Stearic Acid, o-Methyl Hydroquinone (cat.) | Hydroquinone monostearate |

Reactions Involving the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties, significantly expanding the synthetic utility of the parent molecule.

Reductive Transformations to Corresponding Amines

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. This conversion adds a basic, nucleophilic aminomethyl group to the molecule, which is a common feature in many pharmacologically active compounds.

Two primary methods are employed for this reduction:

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel. The reaction is typically performed under pressure and in a suitable solvent like ethanol (B145695) or ethyl acetate. This method is often preferred in industrial settings for its cleaner workup and avoidance of metal hydride waste. ncert.nic.ingoogle.com The hydrogenation of the aromatic ring can sometimes occur under harsh conditions, but selective reduction of the nitrile is usually achievable. nih.gov

Chemical Reduction with Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing nitriles to primary amines. ncert.nic.inbyjus.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of two hydride ions from the AlH₄⁻ complex to the nitrile carbon, followed by a hydrolytic workup to protonate the resulting nitrogen and yield the primary amine. jove.commasterorganicchemistry.com

Table 3: Common Reagents for Nitrile Reduction

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| H₂ / Pd/C | Ethanol, 50-100 °C, high pressure | Primary Amine | Widely used, can sometimes reduce other groups. |

| LiAlH₄ | Anhydrous THF or Et₂O, then H₂O workup | Primary Amine | Very powerful, reduces many other functional groups. byjus.commasterorganicchemistry.com |

| NaBH₄ / CoCl₂ | Methanol | Primary Amine | A milder alternative to LiAlH₄. |

Hydrolysis Pathways to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.org This transformation is crucial for converting the cyano group into a carboxylic acid, another key functional group in drug design and synthesis.

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous acid (e.g., HCl or H₂SO₄) first protonates the nitrile nitrogen, making the carbon more electrophilic for attack by water. The intermediate amide is formed, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The intermediate amide is subsequently hydrolyzed to a carboxylate salt and ammonia. libretexts.orgkhanacademy.org A final acidification step is required to obtain the free carboxylic acid. libretexts.org The presence of electron-withdrawing groups and potential steric hindrance can make the hydrolysis of some nitriles challenging, requiring aggressive reaction conditions. youtube.comacs.org

Intra- and Intermolecular Cyclization Reactions to Form Heterocyclic Systems (e.g., Benzoxazines, Benzofurans)

The juxtaposition of the hydroxyl and nitrile groups on the aromatic ring of 3-Chloro-5-fluoro-2-hydroxybenzonitrile provides a template for the synthesis of fused heterocyclic systems.

Benzoxazines: The standard synthesis of 1,3-benzoxazines involves the condensation of a phenol, a primary amine, and formaldehyde. researchgate.nettubitak.gov.tr Therefore, 3-Chloro-5-fluoro-2-hydroxybenzonitrile is not a direct precursor for this transformation. However, a multi-step sequence could be envisioned where the nitrile group is first reduced to an aminomethyl group, as described in section 3.2.1. The resulting 2-(aminomethyl)phenol (B125469) derivative could then undergo a ring-closing condensation with an aldehyde or ketone to form a substituted 3,4-dihydro-2H-1,3-benzoxazine.

Benzofurans: The synthesis of benzofurans from 2-cyanophenols (salicylonitriles) is a more direct and established process. Several strategies could be applied:

Palladium-Catalyzed Cyclization: 2-Hydroxybenzonitriles can react with various coupling partners in the presence of a palladium catalyst to form substituted benzofurans. For instance, a tandem reaction of 2-hydroxyarylacetonitriles (where the nitrile is on a methylene (B1212753) spacer) with sodium sulfinates has been reported to yield 2-arylbenzofurans. nih.gov

Cyclization via O-Alkylation: A common route involves the O-alkylation of the phenolic hydroxyl group with an α-haloketone or a related species. The resulting intermediate can then undergo an intramolecular cyclization, often base-catalyzed, where the enolate of the ketone attacks the nitrile group, leading to an aminobenzofuran derivative after tautomerization. More directly, O-allylation followed by a Claisen rearrangement generates a 2-allylphenol, which can be cyclized to a dihydrobenzofuran derivative using palladium(II) catalysts. clockss.orgresearchgate.net

These cyclization strategies highlight the potential of 3-Chloro-5-fluoro-2-hydroxybenzonitrile as a building block for constructing complex heterocyclic scaffolds relevant to pharmaceutical and materials science. nih.gov

Reactions Involving the Halogen Substituents (Chloro and Fluoro)

The presence of both chlorine and fluorine atoms on the aromatic ring of 3-Chloro-5-fluoro-2-hydroxybenzonitrile opens avenues for a variety of substitution and bond activation reactions. The relative reactivity of the C-Cl and C-F bonds is a key determinant in the outcome of these transformations.

Nucleophilic Substitution Reactions at Halogenated Sites

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for halogenated aromatic compounds, particularly when the ring is activated by electron-withdrawing groups. In 3-Chloro-5-fluoro-2-hydroxybenzonitrile, the nitrile (-CN) group acts as a potent electron-withdrawing group, enhancing the electrophilicity of the aromatic ring and making it susceptible to nucleophilic attack.

The general mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comwikipedia.org Subsequently, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. youtube.com The stability of the Meisenheimer complex is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. youtube.com

In the case of dihalogenated compounds like 3-Chloro-5-fluoro-2-hydroxybenzonitrile, the question of regioselectivity arises: which halogen will be preferentially substituted? The general order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend observed in aliphatic nucleophilic substitution (SN1 and SN2). chemistrysteps.comnih.gov This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step of the reaction.

Therefore, in nucleophilic substitution reactions involving 3-Chloro-5-fluoro-2-hydroxybenzonitrile, it is generally expected that the fluorine atom would be more readily displaced by a nucleophile than the chlorine atom, assuming other factors are equal. Common nucleophiles such as amines and alkoxides are capable of displacing the halogen atoms in activated aryl halides. youtube.com

Transition Metal-Mediated C-X Bond Activation in Halogenated Aromatics

Transition metal catalysis offers a powerful alternative for the functionalization of aryl halides, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under milder conditions than traditional methods. Reactions such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation are cornerstones of modern organic synthesis and are applicable to substrates like 3-Chloro-5-fluoro-2-hydroxybenzonitrile. numberanalytics.comwikipedia.orguci.edu

The catalytic cycle of these cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the oxidative addition step, a low-valent transition metal complex (commonly palladium-based) inserts into the carbon-halogen bond. The relative reactivity of C-X bonds in oxidative addition is generally I > Br > Cl > F. This trend is opposite to that of SNAr reactions and is attributed to the bond dissociation energies of the C-X bonds.

Given this reactivity trend, in a transition metal-catalyzed reaction with 3-Chloro-5-fluoro-2-hydroxybenzonitrile, the C-Cl bond is expected to be more reactive and would likely undergo oxidative addition preferentially over the more robust C-F bond. This regioselectivity allows for the selective functionalization of the chloro-substituted position while leaving the fluoro substituent intact. For instance, a Suzuki-Miyaura coupling would be expected to yield a product where the chlorine atom is replaced by an aryl, heteroaryl, or vinyl group. Similarly, a Buchwald-Hartwig amination would lead to the selective formation of an amine at the C-Cl position.

The choice of catalyst, ligands, and reaction conditions can be tailored to promote the desired transformation and to potentially influence the selectivity of C-X bond activation.

Aromatic C-H Bond Activation and Functionalization, Including Ortho-Fluorine Effects

Direct C-H bond activation and functionalization have emerged as a highly efficient and atom-economical strategy for the synthesis and modification of organic molecules. In the context of 3-Chloro-5-fluoro-2-hydroxybenzonitrile, the presence of the fluorine and hydroxyl substituents can significantly influence the regioselectivity of C-H activation.

A phenomenon known as the "ortho-fluorine effect" has been observed in many transition metal-mediated C-H activation reactions. youtube.comnumberanalytics.com This effect describes an increased preference for the metal-mediated activation of C-H bonds that are positioned ortho to a fluorine substituent. This preference is often attributed to the ability of the electronegative fluorine atom to lower the energy of the transition state for C-H activation through electronic effects.

In 3-Chloro-5-fluoro-2-hydroxybenzonitrile, the C-H bond at the 6-position is ortho to the fluorine atom at the 5-position. Therefore, it is plausible that this C-H bond would be a prime candidate for activation in the presence of a suitable transition metal catalyst.

Furthermore, the hydroxyl group at the 2-position can act as a directing group in ortho-lithiation reactions, a subset of C-H activation. wikipedia.orgnih.gov In a process known as directed ortho-metalation (DoM), a strong base like an alkyllithium reagent can selectively deprotonate the C-H bond ortho to the directing group. wikipedia.org For 3-Chloro-5-fluoro-2-hydroxybenzonitrile, this would also point towards the activation of the C-H bond at the 6-position, which is ortho to the hydroxyl group. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at this position.

The interplay between the directing effect of the hydroxyl group and the activating "ortho-fluorine effect" would likely reinforce the selective functionalization of the C-H bond at the 6-position.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzonitrile (B105546) Core

The benzonitrile core of 3-Chloro-5-fluoro-2-hydroxybenzonitrile is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to specific positions on the aromatic ring based on the electronic properties of the substituents already present. wikipedia.org The directing effects of the substituents in 3-Chloro-5-fluoro-2-hydroxybenzonitrile are as follows:

Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. lumenlearning.com

Chloro (-Cl) and Fluoro (-F) groups: Deactivating but ortho, para-directing groups. Their inductive electron-withdrawing effect deactivates the ring, but their ability to donate a lone pair of electrons through resonance directs incoming electrophiles to the ortho and para positions. libretexts.org

Nitrile (-CN) group: A deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects. libretexts.org

Considering the combined influence of these groups, the hydroxyl group is the most powerful activating and directing group. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group. The para position (C-4) is sterically more accessible than the ortho position (C-6), which is flanked by the hydroxyl and fluoro groups. The C-6 position is also ortho to the deactivating chloro group. Thus, electrophilic attack is predicted to occur predominantly at the C-4 position .

Nucleophilic Aromatic Substitution:

As discussed in section 3.3.1, the nitrile group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a nucleophile on the ring and the subsequent displacement of a leaving group. In 3-Chloro-5-fluoro-2-hydroxybenzonitrile, both the chloro and fluoro atoms can potentially act as leaving groups.

The electron-withdrawing nitrile group, along with the inductive effects of the halogens and the hydroxyl group, makes the carbon atoms attached to the halogens electrophilic. The relative reactivity of the C-F and C-Cl bonds towards nucleophilic attack is a key consideration. As mentioned earlier, in SNAr, fluorine is generally a better leaving group than chlorine. chemistrysteps.comnih.gov Therefore, nucleophilic attack is more likely to occur at the C-5 position , leading to the displacement of the fluoride (B91410) ion.

The reaction would proceed through a Meisenheimer complex, where the negative charge is delocalized and stabilized by the electron-withdrawing nitrile group. wikipedia.orgnumberanalytics.com

| Reaction Type | Predicted Position of Substitution | Directing/Activating Influences |

| Electrophilic Aromatic Substitution | C-4 | - Strongly activating, ortho, para-directing -OH group. - Ortho, para-directing -F and -Cl groups. - Meta-directing -CN group. |

| Nucleophilic Aromatic Substitution | C-5 | - Strongly activating -CN group for SNAr. - Fluorine is generally a better leaving group than chlorine in SNAr. |

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 5 Fluoro 2 Hydroxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and spatial relationships of atoms can be mapped with high precision.

¹H and ¹³C NMR for Elucidating Substitution Patterns and Connectivity

The ¹H NMR spectrum of 3-Chloro-5-fluoro-2-hydroxybenzonitrile is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic region would feature two signals corresponding to the protons at the C4 and C6 positions. Due to coupling with the adjacent fluorine atom and with each other, these signals would appear as complex multiplets. The hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. Each of the seven carbon atoms in the molecule is chemically distinct and should, in principle, produce a unique signal. The carbon atoms directly bonded to electronegative substituents (Cl, F, O) will be significantly deshielded and appear at lower fields. The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range. The substitution pattern is confirmed by the number of signals and their chemical shifts, which are influenced by the additive effects of the various substituents. researchgate.netnih.gov

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H (on C4) | ¹H | ~7.2 - 7.4 | dd | J(H,H), J(H,F) |

| H (on C6) | ¹H | ~7.0 - 7.2 | dd | J(H,H), J(H,F) |

| OH | ¹H | Variable (e.g., ~5.0-10.0) | br s | N/A |

| C1 (C-CN) | ¹³C | ~105 - 115 | d | J(C,F) |

| C2 (C-OH) | ¹³C | ~150 - 160 | d | J(C,F) |

| C3 (C-Cl) | ¹³C | ~130 - 140 | s | N/A |

| C4 (C-H) | ¹³C | ~115 - 125 | d | J(C,F) |

| C5 (C-F) | ¹³C | ~155 - 165 | d | J(C,F) |

| C6 (C-H) | ¹³C | ~110 - 120 | d | J(C,F) |

| CN | ¹³C | ~115 - 120 | s | N/A |

Note: The predicted values are based on established substituent effects in related aromatic compounds. Actual experimental values may vary based on solvent and other conditions.

¹⁹F NMR for Characterizing Fluorine Chemical Environments

Given that the ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorine-containing compounds. wikipedia.orgbiophysics.org The spectrum for 3-Chloro-5-fluoro-2-hydroxybenzonitrile would display a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to the electronic environment created by the other substituents on the aromatic ring. biophysics.orgazom.com For fluoroaromatic compounds, the chemical shift typically falls within the range of -60 to -172 ppm relative to a standard like CFCl₃. researchgate.net The signal would be split into a multiplet due to coupling with the ortho- and meta-protons (H4 and H6). This coupling information is valuable for confirming the position of the fluorine atom relative to the hydrogen atoms on the ring. azom.com

Two-Dimensional NMR Techniques for Comprehensive Structural Confirmation

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure, especially for complex substitution patterns. wikipedia.orgweebly.com

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the two aromatic protons (H4 and H6), confirming their scalar coupling and proximity of 2-3 bonds. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the ¹H signals for H4 and H6 to their corresponding ¹³C signals. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together the molecular skeleton. nih.gov It shows correlations between protons and carbons that are two or three bonds away. Expected key correlations for 3-Chloro-5-fluoro-2-hydroxybenzonitrile would include:

H4 correlating to C2, C6, C5, and the nitrile carbon (C1).

H6 correlating to C2, C4, C5, and C1.

The hydroxyl proton potentially correlating to C1, C2, and C3. These long-range correlations provide unequivocal proof of the connectivity between the protonated carbons and the quaternary carbons bearing the substituents, thus locking in the entire molecular structure. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Assignment of Fundamental Vibrational Modes and Functional Group Analysis

The vibrational spectrum of 3-Chloro-5-fluoro-2-hydroxybenzonitrile is dominated by the characteristic frequencies of its functional groups. nih.govresearchgate.net

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration. The broadening is due to hydrogen bonding. researchgate.netijaemr.com

C-H Aromatic Stretch: These vibrations typically appear as a series of weaker bands above 3000 cm⁻¹.

C≡N Stretch: The nitrile group gives rise to a sharp, intense absorption in the region of 2220-2260 cm⁻¹. The exact position is sensitive to the electronic effects of the other ring substituents.

C=C Aromatic Ring Stretches: The stretching vibrations of the benzene (B151609) ring typically produce a group of bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: The stretching of the phenolic C-O bond is expected to appear as a strong band in the 1200-1300 cm⁻¹ range.

C-F and C-Cl Stretches: The carbon-halogen stretching vibrations appear in the fingerprint region of the spectrum. The C-F stretch is typically found between 1000-1400 cm⁻¹, while the C-Cl stretch occurs at lower frequencies, usually in the 600-800 cm⁻¹ range. spectroscopyonline.com

Interactive Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| O-H Stretching | -OH | 3200 - 3600 | Strong, Broad |

| C-H Stretching (Aromatic) | Ar-H | 3000 - 3100 | Medium to Weak |

| C≡N Stretching | -CN | 2220 - 2260 | Strong, Sharp |

| C=C Stretching (Aromatic Ring) | Ar C=C | 1400 - 1600 | Medium to Strong |

| O-H Bending | -OH | 1300 - 1450 | Medium |

| C-O Stretching (Phenolic) | Ar-O | 1200 - 1300 | Strong |

| C-F Stretching | Ar-F | 1000 - 1400 | Strong |

| C-Cl Stretching | Ar-Cl | 600 - 800 | Strong |

Spectroscopic Signatures Influenced by Halogenation and Hydroxyl Group Presence

The presence and positions of the chloro, fluoro, and hydroxyl groups have a discernible influence on the molecule's vibrational frequencies. nih.gov

Effect on C≡N Frequency: The electron-withdrawing nature of the halogen and hydroxyl groups can slightly increase the frequency of the C≡N stretch compared to unsubstituted benzonitrile (B105546).

Hydrogen Bonding Effects: The hydroxyl group can form intermolecular hydrogen bonds, which leads to a significant broadening and red-shifting (lowering of frequency) of the O-H stretching band in the IR spectrum. researchgate.net This interaction can also subtly perturb other vibrational modes of the ring. unige.ch

Ring Mode Coupling: The vibrational modes of the aromatic ring are coupled with the vibrations of the substituents. The masses of the chlorine and fluorine atoms and the strength of the C-Cl and C-F bonds influence the frequencies of the ring's breathing and deformation modes. researchgate.net The specific substitution pattern determines the exact frequencies and intensities of these coupled vibrations, contributing to the unique fingerprint of the molecule in the IR and Raman spectra.

Comprehensive Search Reveals No Dedicated Computational Studies for 3-Chloro-5-fluoro-2-hydroxybenzonitrile

A thorough and extensive search of scientific literature and academic databases has revealed a significant finding: there are currently no publicly available computational or theoretical investigations specifically focused on the chemical compound 3-Chloro-5-fluoro-2-hydroxybenzonitrile.

The initial search aimed to gather detailed information required to construct an in-depth article covering the following aspects of the compound's theoretical profile:

Quantum Chemical Calculations: Including optimized molecular geometries, conformational analysis, electronic structure analysis (HOMO-LUMO and charge distributions), and the prediction of vibrational spectra.

Natural Bond Orbital (NBO) Analysis: To understand intramolecular charge transfer and stabilizing interactions.

Molecular Dynamics Simulations: For investigating conformational landscapes and the effects of solvents.

Theoretical Studies on Reaction Mechanisms: Including energetic profiles of potential reactions.

While the search did yield computational studies on structurally similar molecules, such as various isomers of chlorofluorobenzonitriles and hydroxybenzonitriles, none of these publications directly address the specific substitution pattern of 3-Chloro-5-fluoro-2-hydroxybenzonitrile. Presenting data from these related but distinct molecules would not be scientifically accurate or adhere to the specific requirements of an analysis focused solely on the requested compound.

This lack of specific research indicates that 3-Chloro-5-fluoro-2-hydroxybenzonitrile may be a novel compound or a molecule that has not yet been the subject of detailed theoretical investigation. As such, the data necessary to populate the requested article, including data tables on molecular geometries, electronic properties, and vibrational frequencies, does not appear to exist in the current body of scientific literature.

Therefore, it is not possible to generate the requested scientific article with a focus on the computational and theoretical investigations of 3-Chloro-5-fluoro-2-hydroxybenzonitrile at this time. Further original research would be required to produce the specific data needed for such an analysis.

Computational and Theoretical Investigations of 3 Chloro 5 Fluoro 2 Hydroxybenzonitrile

Theoretical Studies on Reaction Mechanisms and Energetic Profiles

Computational Elucidation of C-C and C-H Bond Activation Pathways

The activation of C-C and C-H bonds is a cornerstone of many synthetic methodologies, enabling the construction of more complex molecular architectures. nih.govnoelresearchgroup.com Computational studies, primarily employing density functional theory (DFT), have been instrumental in mapping the potential energy surfaces for these activation processes, identifying transition states, and determining reaction kinetics. rsc.org While direct computational studies on 3-chloro-5-fluoro-2-hydroxybenzonitrile are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations of analogous halogenated benzonitriles and related aromatic systems. acs.org

Research on fluorinated benzonitriles, for instance, has shown that the presence of a fluorine atom can significantly influence the thermodynamics and kinetics of C-CN bond activation by transition metal complexes. acs.org DFT calculations have revealed that the reaction pathway often proceeds through the formation of an η²-nitrile complex, which then undergoes oxidative addition to cleave the C-CN bond. acs.org The energy barriers for these steps are highly dependent on the position and number of fluorine substituents.

Similarly, the activation of C-H bonds in aromatic compounds has been a subject of intense computational investigation. rsc.orgnih.gov These studies highlight the importance of factors such as the acidity of the C-H bond and the nature of the catalyst or reagent involved. The presence of electron-withdrawing groups, such as the nitrile and halogen atoms in 3-chloro-5-fluoro-2-hydroxybenzonitrile, is expected to increase the acidity of the aromatic C-H bonds, thereby facilitating their activation.

To illustrate the typical energetic parameters obtained from such computational studies, the following hypothetical data table, based on findings for related compounds, outlines the calculated activation energies for C-C and C-H bond activation in a substituted benzonitrile (B105546).

| Bond Type | Activation Pathway | Catalyst/Reagent | Calculated Activation Energy (kcal/mol) |

| C-CN | Oxidative Addition | Ni(0) complex | 25.4 |

| ortho C-H | Concerted Metalation-Deprotonation | Pd(II) complex | 22.1 |

| meta C-H | Electrophilic Aromatic Substitution | Electrophile | 35.8 |

| para C-H | Radical Abstraction | Radical Initiator | 15.2 |

This table presents hypothetical data based on computational studies of related halogenated aromatic compounds to illustrate the typical energy ranges for different bond activation pathways.

Understanding Steric and Electronic Effects of Halogenation on Reactivity

The chlorine and fluorine atoms in 3-chloro-5-fluoro-2-hydroxybenzonitrile exert profound steric and electronic effects that modulate its reactivity. dntb.gov.ua The electronic effects are twofold: the inductive effect (-I) and the resonance effect (+R). Both chlorine and fluorine are highly electronegative, leading to a strong electron-withdrawing inductive effect that decreases the electron density of the aromatic ring. This reduction in electron density makes the ring less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution.

Steric effects arise from the physical size of the halogen atoms. While fluorine is relatively small (van der Waals radius of 1.47 Å), chlorine is larger (van der Waals radius of 1.75 Å). These steric factors can hinder the approach of reagents to adjacent positions on the aromatic ring, thereby influencing the regioselectivity of reactions.

Computational models can quantify these steric and electronic effects. For example, Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, providing a quantitative measure of the inductive effect. The calculated energies of different conformers can reveal the steric strain imposed by the substituents.

The following table summarizes the key steric and electronic properties of the halogen substituents in 3-chloro-5-fluoro-2-hydroxybenzonitrile, derived from general principles and computational studies on similar molecules.

| Substituent | Inductive Effect | Resonance Effect | van der Waals Radius (Å) | Impact on Reactivity |

| Chlorine | Strongly Electron-Withdrawing (-I) | Weakly Donating (+R) | 1.75 | Deactivates the ring towards electrophilic attack; directs incoming electrophiles to ortho/para positions (if not sterically hindered); can influence reaction rates through steric hindrance. |

| Fluorine | Strongly Electron-Withdrawing (-I) | Weakly Donating (+R) | 1.47 | Strongly deactivates the ring towards electrophilic attack; directs incoming electrophiles to ortho/para positions; minimal steric hindrance compared to chlorine. |

| Hydroxyl | Strongly Electron-Donating (+R) | Weakly Electron-Withdrawing (-I) | 1.52 | Activates the ring towards electrophilic attack, directing to ortho/para positions. |

| Nitrile | Strongly Electron-Withdrawing (-I, -R) | N/A | ~1.6 | Strongly deactivates the ring towards electrophilic attack; meta-directing. |

This table provides a qualitative and quantitative summary of the effects of the substituents on the reactivity of the aromatic ring, based on established principles in physical organic chemistry and computational findings.

Molecular Mechanisms of Action and Biological Target Interactions of 3 Chloro 5 Fluoro 2 Hydroxybenzonitrile

Enzyme Inhibition and Modulation Mechanisms at the Molecular Level

The benzonitrile (B105546) scaffold, particularly when substituted with halogens and a hydroxyl group, is a common feature in various enzyme inhibitors. The compound's ability to engage in specific non-covalent interactions allows it to bind to and modulate the activity of key enzymes involved in various cellular pathways.

Research into compounds structurally related to 3-Chloro-5-fluoro-2-hydroxybenzonitrile has identified several potential enzyme targets. While direct studies on this exact molecule are limited, the activity of its analogs provides significant insight into its likely biological targets.

Hypoxia-Inducible Factor-2α (HIF-2α): The 3-fluoro-5-hydroxybenzonitrile (B1321932) moiety is a critical component of potent and selective HIF-2α inhibitors like Belzutifan (PT2977). nih.gov These inhibitors function by binding to a specific pocket within the HIF-2α subunit, which prevents it from forming a heterodimer with its partner, HIF-1β. researchgate.net This disruption of dimerization is key to inhibiting the transcription factor's activity, which is a major driver in certain cancers like clear cell renal cell carcinoma. researchgate.netnih.gov The interaction within the structural pocket effectively antagonizes HIF-2α, marking it as a significant therapeutic target. researchgate.net

Cytochrome P450 (CYP) Enzymes: Substituted benzonitriles have been shown to interact with cytochrome P450 enzymes. For instance, a related compound, 3-Chloro-5-(hydroxymethyl)benzonitrile, is recognized as an inhibitor of CYP1A2. CYP enzymes are a large family of heme-containing proteins responsible for the metabolism of a vast number of drugs and xenobiotics. nih.govnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions by altering the pharmacokinetics of co-administered medications. nih.gov

Phosphoinositide 3-kinases (PI3K): The PI3K/mTOR pathway is a critical signaling pathway often dysregulated in cancer. nih.gov While direct inhibition by 3-Chloro-5-fluoro-2-hydroxybenzonitrile has not been documented, various heterocyclic compounds containing chloro- and fluoro-substituted aromatic rings have been developed as potent PI3K/mTOR dual inhibitors. nih.gov The structural motifs present in the subject compound are consistent with features found in kinase inhibitors, suggesting PI3K as a plausible, albeit unconfirmed, target.

The following table summarizes the identified and potential enzyme targets for 3-Chloro-5-fluoro-2-hydroxybenzonitrile and its close analogs.

| Enzyme Target | Analog Studied | Role of Benzonitrile Moiety | Type of Interaction |

| HIF-2α | Belzutifan (contains 3-fluoro-5-hydroxybenzonitrile) | Core binding component | Antagonism, prevents dimerization with HIF-1β researchgate.net |

| Cytochrome P450 (CYP1A2) | 3-Chloro-5-(hydroxymethyl)benzonitrile | Direct inhibition | Inhibition of metabolic activity |

| PI3K | Various 7-azaindazole derivatives | Pharmacophore element | Dual inhibitory activity against PI3K/mTOR nih.gov |

The mechanisms by which benzonitrile derivatives inhibit enzyme function can vary. Based on studies of related compounds, allosteric modulation is a prominent mechanism.

Allosteric Modulation: Allosteric modulators bind to a site on the enzyme or receptor that is distinct from the primary (orthosteric) active site. nih.gov This binding induces a conformational change that alters the protein's activity. For example, HIF-2α inhibitors containing the benzonitrile scaffold are allosteric inhibitors; they bind to a structural pocket, leading to a change in the protein's surface that prevents its dimerization with HIF-1β. researchgate.net Similarly, substituted benzonitriles have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor 5 (mGlu5), where they act as non-competitive antagonists. nih.gov

This mode of inhibition offers potential advantages, including higher specificity, as allosteric sites are often less conserved than the highly conserved active sites across related enzyme families. nih.gov

The substituents on the benzonitrile ring are not merely passive structural elements; they actively participate in molecular interactions that determine binding affinity and specificity.

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor. In a protein binding pocket, it can form crucial hydrogen bonds with amino acid residues (such as the carbonyl oxygen of a peptide bond) or with water molecules, anchoring the ligand in place and contributing significantly to binding energy.

Halogen Bonding: A halogen bond (X-bond) is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein. nih.govnih.gov Both chlorine and fluorine can participate in such bonds. The strength of this interaction is influenced by the polarizability of the halogen (I > Br > Cl > F). medtigo.com Halogen bonding has been successfully exploited in ligand design to enhance binding affinity and specificity. medtigo.com

Synergistic Interactions: The interplay between the hydroxyl and halogen groups can be particularly impactful. Quantum chemical calculations have shown that an intramolecular hydrogen bond from an adjacent hydroxyl group to a chlorine atom can significantly enhance the halogen bond's potential. nih.gov This "hydrogen bond-enhanced halogen bond" (HeX-B) results from the polarization of the chlorine atom by the nearby hydroxyl group, making its σ-hole more electrophilic and thus a stronger halogen bond donor. nih.gov This synergistic effect can lead to increased thermal stability and even enhanced activity in the target enzyme. nih.gov

Receptor Binding and Ligand-Protein Interaction Studies

Beyond enzyme inhibition, the molecular structure of 3-Chloro-5-fluoro-2-hydroxybenzonitrile allows for potential interactions with various protein receptors, leading to the modulation of their function.

Receptor recognition is a highly specific process governed by the complementary shapes and chemical properties of the ligand and the receptor's binding site. nih.govnih.govumn.edu The initial binding event is often followed by subtle or significant conformational changes in the protein structure. nih.govresearchgate.net

These ligand-induced conformational changes are fundamental to the transmission of a biological signal. For instance, in the heat shock protein HSP90, the binding of different inhibitors to the same pocket can stabilize different conformations, such as inducing a loop-to-helix transition in a specific region of the protein. nih.gov Such structural rearrangements can alter the protein's interaction with other molecules, thereby modulating its function. While a specific receptor for 3-Chloro-5-fluoro-2-hydroxybenzonitrile is not defined, its array of functional groups provides the potential to be recognized by binding pockets where hydrogen bonding, halogen bonding, and hydrophobic interactions are critical for recognition. nih.govscispace.com

Computational modeling, or in silico screening, is a powerful tool for predicting and analyzing how a small molecule might interact with a protein target. This approach is crucial in modern drug discovery for identifying potential binding sites and modes of interaction.

HIV-1 Capsid Protein as a Target: The capsid protein of the Human Immunodeficiency Virus type 1 (HIV-1) is an attractive, relatively unexploited therapeutic target because it plays essential roles throughout the viral replication cycle. nih.govnih.gov Small molecules that bind to the capsid can disrupt its assembly or disassembly, thereby halting replication. mdpi.com For example, the inhibitor PF74 binds to a pocket at the interface between two capsid protein subunits, a site also used by host factors, and works by stabilizing the capsid. mdpi.com

Modeling Interactions: Molecular docking simulations can predict the binding pose of a ligand like 3-Chloro-5-fluoro-2-hydroxybenzonitrile within a target's active site. nih.gov These models can reveal key interactions, such as hydrogen bonds formed by the hydroxyl group, halogen bonds from the chloro and fluoro substituents, and hydrophobic interactions involving the aromatic ring. nih.gov While this specific compound has not been reported as an HIV-1 capsid inhibitor, a related compound, 3-Chloro-5-hydroxybenzonitrile (B1591985), serves as a building block for non-nucleoside HIV reverse transcriptase inhibitors, demonstrating the utility of this chemical scaffold in developing anti-HIV agents. Molecular dynamics simulations can further validate the stability of these predicted interactions over time. nih.gov

Structure-Activity Relationship (SAR) Studies from a Molecular Perspective

The unique arrangement of chloro, fluoro, and hydroxyl groups on the benzonitrile scaffold of 3-Chloro-5-fluoro-2-hydroxybenzonitrile provides a compelling basis for structure-activity relationship (SAR) studies. These investigations are crucial for understanding how modifications to this core structure influence its interactions with biological targets, ultimately affecting its activity, potency, and selectivity.

Influence of Halogenation on Molecular Activity, Potency, and Target Selectivity

The presence and positioning of halogen atoms are critical determinants of the pharmacological profile of many bioactive molecules. eurochlor.org In the case of 3-Chloro-5-fluoro-2-hydroxybenzonitrile, the chlorine and fluorine atoms significantly modulate its physicochemical properties, which in turn dictates its biological activity.

The introduction of halogen atoms into a parent molecule can substantially improve its intrinsic biological activity. eurochlor.org This enhancement is often attributed to several factors, including increased lipophilicity, which can improve membrane permeability, and altered electronic effects that can strengthen interactions with target proteins. eurochlor.orgnih.gov The electron-withdrawing nature of both chlorine and fluorine can influence the acidity of the hydroxyl group and the electron density of the aromatic ring, thereby affecting hydrogen bonding and π–π stacking interactions with biological receptors. nih.gov

The specific placement of the chloro and fluoro groups at positions 3 and 5, respectively, is not arbitrary. This substitution pattern is crucial for the biological activity observed in derivative compounds, such as certain non-nucleoside HIV reverse transcriptase inhibitors (NNRTIs). The interplay between the steric bulk and electronic properties of these halogens can fine-tune the molecule's fit within the binding pocket of a target enzyme or receptor, enhancing both potency and selectivity. nih.gov

For instance, in the broader context of bioactive halogenated compounds, the position of the halogen substituent can dramatically alter the compound's efficacy. Studies on various series of compounds have shown that halogen substitution is often more potent than alkyl substitution at similar positions. nih.gov The choice between chlorine and fluorine also has significant implications; fluorine's small size allows it to act as a bioisostere for hydrogen, while its high electronegativity can lead to stronger polar interactions. researchgate.net

The following table summarizes the general influence of halogenation on key molecular properties relevant to biological activity:

| Property | Influence of Halogenation | Impact on Biological Activity |

| Lipophilicity | Generally increased, with chlorine having a greater effect than fluorine. | Can enhance cell membrane permeability and binding to hydrophobic pockets of target proteins. |

| Electronic Effects | Both chlorine and fluorine are electron-withdrawing, affecting the pKa of nearby functional groups and the charge distribution of the aromatic ring. | Modulates the strength of hydrogen bonds and other polar interactions with the biological target. Can influence π–π stacking interactions. |

| Steric Profile | Chlorine is bulkier than fluorine, influencing the molecule's conformation and fit within a binding site. | Can either enhance or diminish binding affinity depending on the topology of the target's active site. |

| Metabolic Stability | Halogenation, particularly with fluorine, can block sites of metabolic oxidation. | Can increase the in vivo half-life of the compound. |

Rational Design Principles for Modulating Molecular Interactions and Biological Function

The principles of rational drug design leverage an understanding of a molecule's SAR to create new compounds with improved therapeutic properties. nih.gov For derivatives of 3-Chloro-5-fluoro-2-hydroxybenzonitrile, several rational design strategies can be envisioned to modulate their molecular interactions and biological functions.

One key aspect of rational design is the strategic modification of functional groups to optimize interactions with a specific biological target. The nitrile group, for example, is a versatile pharmacophore that can participate in hydrogen bonding and polar interactions. sioc-journal.cnresearchgate.net Its linear geometry and compact size make it well-suited for fitting into narrow binding pockets. nih.gov Design strategies could involve replacing the nitrile group with other bioisosteres to fine-tune these interactions or to explore alternative binding modes.

The phenolic hydroxyl group is another critical site for modification. It can act as both a hydrogen bond donor and acceptor, making it a key anchor point for binding to many biological targets. Rational design might involve etherification or esterification of this group to probe the importance of its hydrogen-bonding capacity or to introduce new functionalities that can interact with other regions of the target's binding site.

Furthermore, the halogen substituents themselves can be systematically varied. Replacing the chlorine at the 3-position with other halogens like bromine or iodine could explore the impact of increased size and polarizability on binding affinity. Similarly, altering the position of the fluorine atom could help to map the steric and electronic requirements of the target's binding pocket more precisely.

The following table outlines some rational design principles based on the structure of 3-Chloro-5-fluoro-2-hydroxybenzonitrile:

| Design Principle | Molecular Modification | Desired Outcome |

| Enhance Hydrogen Bonding | Introduce additional hydrogen bond donors/acceptors on the aromatic ring or as substituents on the existing functional groups. | Increased binding affinity and selectivity for the target. |

| Modulate Lipophilicity | Systematically vary the halogen substituents or introduce small alkyl groups. | Optimize cell permeability and target engagement. |

| Probe Steric Constraints | Introduce bulky groups at different positions on the benzonitrile ring. | Map the topology of the binding site to identify regions where additional interactions can be formed. |

| Improve Metabolic Stability | Introduce fluorine atoms at metabolically labile positions. | Increase the compound's duration of action. |

| Bioisosteric Replacement | Replace the nitrile or hydroxyl group with other functional groups of similar size and electronic properties. | Fine-tune the compound's pharmacokinetic and pharmacodynamic properties. sioc-journal.cn |

Applications in Advanced Organic Synthesis and Chemical Biology

3-Chloro-5-fluoro-2-hydroxybenzonitrile as a Versatile Synthetic Intermediate

No specific research findings are available that detail the use of 3-Chloro-5-fluoro-2-hydroxybenzonitrile as a direct building block for the synthesis of complex heterocyclic systems.

There is no available literature detailing multi-step organic transformations starting from 3-Chloro-5-fluoro-2-hydroxybenzonitrile for the synthesis of specific bioactive compounds.

Development of Chemical Probes and Ligands for Biological Systems

Information regarding the design and synthesis of fluorescent probes derived from 3-Chloro-5-fluoro-2-hydroxybenzonitrile for detecting enzymatic activity could not be located in the available research.

There is no documented use of 3-Chloro-5-fluoro-2-hydroxybenzonitrile as a scaffold for constructing chemical libraries intended for high-throughput screening applications.

Contributions to Materials Science (e.g., Optoelectronic Materials, Specialty Polymers)

No studies were found that describe the application or contribution of 3-Chloro-5-fluoro-2-hydroxybenzonitrile in the field of materials science, including the development of optoelectronic materials or specialty polymers.

Information regarding "3-Chloro-5-fluoro-2-hydroxybenzonitrile" is not available in the public domain.

Extensive research has yielded no specific scientific or technical data for the chemical compound "3-Chloro-5-fluoro-2-hydroxybenzonitrile." Information regarding its synthesis, applications in organic synthesis and chemical biology, or any interdisciplinary research directions is not present in the available literature.

The search results consistently refer to the related but structurally distinct compound, 3-Chloro-5-hydroxybenzonitrile (B1591985) , which lacks the fluorine atom specified in the request. While information on this and other halogenated benzonitriles is available, generating content on these alternatives would deviate from the explicit focus on "3-Chloro-5-fluoro-2-hydroxybenzonitrile" as per the user's strict instructions.

Therefore, due to the absence of specific and verifiable information on "3-Chloro-5-fluoro-2-hydroxybenzonitrile," it is not possible to generate the requested article while maintaining scientific accuracy and adhering to the provided outline.

Q & A

How can researchers optimize the one-step synthesis of 3-Chloro-5-fluoro-2-hydroxybenzonitrile to minimize competing substitution pathways?

Methodological Answer:

To optimize synthesis, prioritize reagent selection and reaction conditions. For example, sodium hydroxide or potassium fluoride can mediate substitution, while Pd/C with hydrogen gas facilitates reduction. Control temperature to favor desired pathways (e.g., low temperatures reduce side reactions). Monitor progress via TLC or HPLC to detect intermediates. Adjust stoichiometry to limit over-halogenation. Computational tools (e.g., PubChem reactivity predictions) can model competing pathways .

What strategies mitigate regioselectivity challenges during halogenation of derivatives of 3-Chloro-5-fluoro-2-hydroxybenzonitrile?

Methodological Answer:

Regioselectivity is influenced by directing groups and steric effects. Protect the hydroxyl group (e.g., acetylation or methoxy substitution) to prevent undesired halogenation at the ortho position. For example, methoxy groups in analogs like 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde ( ) demonstrate how protecting groups direct reactivity. DFT calculations can predict electron density maps to identify reactive sites .

How should researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?

Methodological Answer:

Contradictions may arise from tautomerism or impurities. Cross-validate with alternative techniques:

- X-ray crystallography for unambiguous structural confirmation.

- High-resolution MS to distinguish isotopic patterns (e.g., chlorine/fluorine overlaps).

- 2D NMR (COSY, HSQC) to resolve coupling ambiguities. Compare data with computational simulations (e.g., ACD/Labs or ChemDraw predictions) .

What purification methods are effective for isolating 3-Chloro-5-fluoro-2-hydroxybenzonitrile with ≥95% purity?

Methodological Answer:

Use gradient recrystallization in ethanol/water mixtures to remove polar byproducts. For non-polar impurities, employ silica gel chromatography with ethyl acetate/hexane eluents. HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity. Monitor purity via melting point analysis and GC-MS .